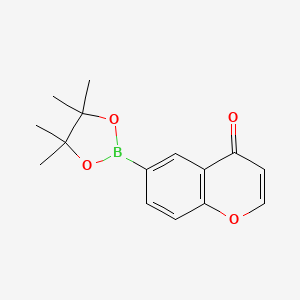
Chromone-6-boronic acid pinacol ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Pinacol boronic esters are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of pinacol boronic esters, a process that is not well developed .
Methods of Application
The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels
Specific Scientific Field
This application is in the field of Materials Chemistry .
Summary of the Application
The research focuses on tuning the viscoelastic properties of glucose-responsive polymer hydrogels using pinacol esters of boronic acids . These hydrogels are capable of releasing insulin under high-glucose conditions .
Methods of Application
The researchers developed a fabrication strategy of glucose-responsive hydrogels by crosslinking a biocompatible polymer, poly (vinyl alcohol), with pinacol esters of bisboronic acids via transesterification reactions .
Results or Outcomes
The researchers found that the hydrogel derived from the bis [ (pinacolato)boryl]methane crosslinker exhibits superior insulin release properties due to the softness of the hydrogel matrix . The newly formulated gel is injectable without any structural change in the released insulin molecules and does not cause cytotoxicity .
Suzuki–Miyaura Coupling
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, such as pinacol boronic esters .
Methods of Application
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Results or Outcomes
The Suzuki–Miyaura coupling reaction is a highly successful method for forming carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .
Preparation of Sulfinamide Derivatives
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
Phenylboronic acid pinacol ester, a type of boronate ester, is used to prepare sulfinamide derivatives .
Methods of Application
Sulfinamide derivatives are prepared by reacting phenylboronic acid pinacol ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Results or Outcomes
The result of this reaction is the formation of sulfinamide derivatives .
Phase Switching Protocol
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The research focuses on the use of boronic esters in a ‘phase switching’ protocol developed by Hall and co-workers .
Methods of Application
The researchers identified reaction conditions for the installation of PMB groups in the presence of boronic esters .
Results or Outcomes
The ‘phase switching’ protocol was found to be an efficient method for boronic ester cleavage .
Metal-Catalyzed C-C Bond Formation Reactions
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Methods of Application
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The Suzuki–Miyaura coupling reaction is a highly successful method for forming carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .
Safety And Hazards
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPUBULQFSMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407569 | |
| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromone-6-boronic acid pinacol ester | |
CAS RN |
928773-42-6 | |
| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



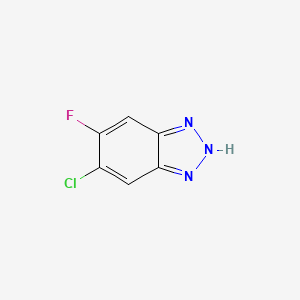
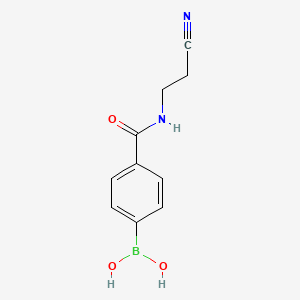
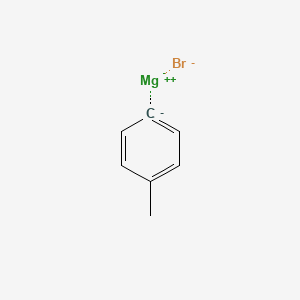
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
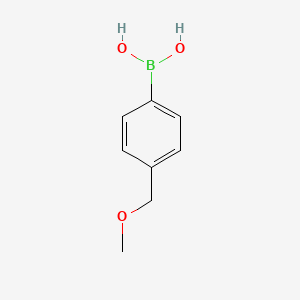
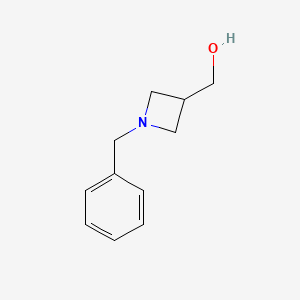
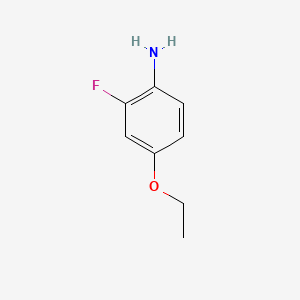
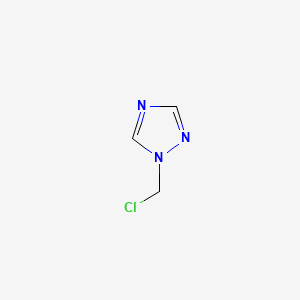
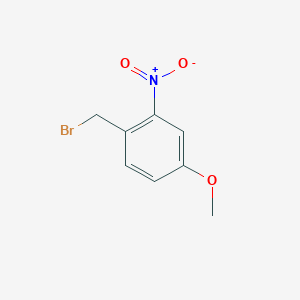
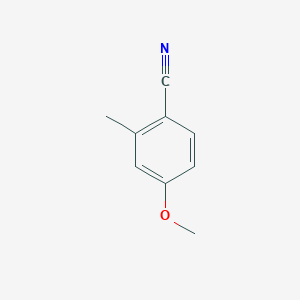
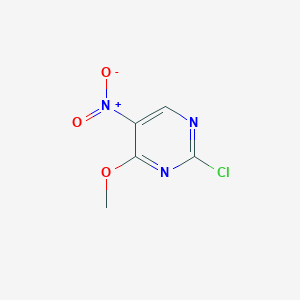
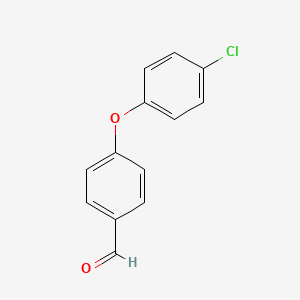
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
